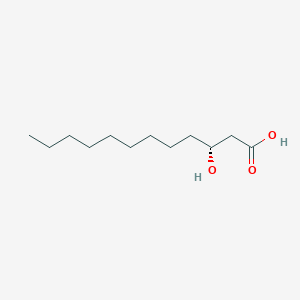(3R)-3-Hydroxydodecanoic acid
CAS No.: 28254-78-6
Cat. No.: VC1820713
Molecular Formula: C12H24O3
Molecular Weight: 216.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 28254-78-6 |
|---|---|
| Molecular Formula | C12H24O3 |
| Molecular Weight | 216.32 g/mol |
| IUPAC Name | (3R)-3-hydroxydodecanoic acid |
| Standard InChI | InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15)/t11-/m1/s1 |
| Standard InChI Key | MUCMKTPAZLSKTL-LLVKDONJSA-N |
| Isomeric SMILES | CCCCCCCCC[C@H](CC(=O)O)O |
| SMILES | CCCCCCCCCC(CC(=O)O)O |
| Canonical SMILES | CCCCCCCCCC(CC(=O)O)O |
Introduction
Chemical Identity and Structure
(3R)-3-Hydroxydodecanoic acid is an organic compound characterized by a 12-carbon chain with a hydroxyl group in the R configuration at the third carbon position and a carboxylic acid group. The compound belongs to the class of medium-chain hydroxy acids and derivatives, specifically categorized as a 3-hydroxy fatty acid .
Chemical Properties
The compound has distinct chemical properties that define its behavior in biological systems and chemical reactions. These properties are summarized in Table 1.
| Property | Value |
|---|---|
| Chemical Formula | C12H24O3 |
| Average Molecular Weight | 216.3172 g/mol |
| Monoisotopic Molecular Weight | 216.172544634 g/mol |
| CAS Number | 505-95-3 |
| IUPAC Name | (3R)-3-hydroxydodecanoic acid |
| InChI Key | MUCMKTPAZLSKTL-LLVKDONJSA-N |
| SMILES Notation | [H]C@@(CCCCCCCCC)CC(O)=O |
Table 1: Chemical properties of (3R)-3-Hydroxydodecanoic acid
Structural Characteristics
The R-stereochemistry at the third carbon position is a critical structural feature that distinguishes this compound from its S-enantiomer. This specific stereochemistry influences its biological activity and interactions with enzymes and receptors in biological systems. The compound contains a hydroxyl group (-OH) at the C-3 position and a carboxylic acid group (-COOH) at the terminal carbon .
Biological Significance
(3R)-3-Hydroxydodecanoic acid plays important roles in biological systems, serving as an intermediate in metabolic pathways and contributing to various physiological processes.
Metabolic Role
The compound functions as an intermediate in fatty acid biosynthesis pathways. It has been identified as a human metabolite, suggesting its involvement in normal human metabolism . The specific R-configuration of the hydroxyl group at the C-3 position is critical for its recognition by enzymes involved in fatty acid metabolism.
Distribution in Living Organisms
(3R)-3-Hydroxydodecanoic acid exists in a wide range of eukaryotic organisms, from unicellular organisms like yeast to complex multicellular organisms including plants and animals. This widespread distribution underscores its fundamental role in eukaryotic metabolism and suggests evolutionary conservation of the metabolic pathways involving this compound .
Occurrence and Detection
Research has identified the presence of (3R)-3-Hydroxydodecanoic acid in various biological sources, providing insights into its natural distribution and potential as a biomarker.
Pharmacological Properties
The pharmacological profile of (3R)-3-Hydroxydodecanoic acid includes its interactions with various biological targets and transport systems.
Interactions with Transport Proteins
Available data indicates specific interactions between (3R)-3-Hydroxydodecanoic acid and transport proteins:
| Transport Protein | Interaction | Probability Score |
|---|---|---|
| P-glycoprotein inhibitor II | Non-inhibitor | 0.8318 |
| Renal organic cation transporter | Non-inhibitor | 0.9304 |
Table 2: Interactions with transport proteins
These properties are important considerations for drug development and understanding potential drug-drug interactions if (3R)-3-Hydroxydodecanoic acid is considered for pharmaceutical applications.
Comparison with Related Compounds
To better understand the unique properties of (3R)-3-Hydroxydodecanoic acid, it is valuable to compare it with structurally similar compounds.
(3R)-3-Hydroxydecanoic Acid
(3R)-3-Hydroxydecanoic acid (C10H20O3) is a shorter-chain analog with similar stereochemistry at the C-3 position. It has a molecular weight of 188.26 g/mol, compared to 216.32 g/mol for (3R)-3-hydroxydodecanoic acid . The two-carbon difference in chain length may influence physical properties such as solubility and biological activities.
(3R)-3-Hydroxyhexadecanoic Acid
(3R)-3-Hydroxyhexadecanoic acid (C16H32O3) represents a longer-chain variant with a molecular weight of 272.42 g/mol. Also known as 3-D-Hydroxypalmitic acid, this compound shares the same stereochemistry at the C-3 position but has a longer hydrocarbon chain .
A comparison of these related compounds is presented in Table 3:
| Compound | Chemical Formula | Molecular Weight (g/mol) | Carbon Chain Length |
|---|---|---|---|
| (3R)-3-Hydroxydecanoic acid | C10H20O3 | 188.26 | 10 |
| (3R)-3-Hydroxydodecanoic acid | C12H24O3 | 216.32 | 12 |
| (3R)-3-Hydroxyhexadecanoic acid | C16H32O3 | 272.42 | 16 |
Table 3: Comparison of (3R)-3-Hydroxydodecanoic acid with related compounds
This structural relationship allows researchers to study the effects of chain length on biological activity while maintaining the same stereochemistry at the hydroxyl position.
Research Status and Future Directions
The literature suggests significant research interest in (3R)-3-Hydroxydodecanoic acid, with various studies investigating its properties and potential applications.
Current Research Focus
Based on the available search results, current research appears to focus on:
-
Characterization of the compound's role in metabolic pathways
-
Identification and quantification in various biological samples
Knowledge Gaps and Research Opportunities
Several knowledge gaps remain in our understanding of (3R)-3-Hydroxydodecanoic acid:
-
Quantitative analysis of its presence in food sources
-
Detailed elucidation of its metabolic pathways and regulation
-
Comprehensive evaluation of potential therapeutic applications
-
Structure-activity relationship studies comparing it with other chain-length analogs
These knowledge gaps represent opportunities for future research to enhance our understanding of this compound and its biological significance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume